molecular formula C10H11BrN2O B1380197 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1352907-83-5

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B1380197
CAS No.: 1352907-83-5
M. Wt: 255.11 g/mol
InChI Key: XDHIJUAZNRHJHV-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol It is a derivative of quinoxalinone, characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 3rd position of the tetrahydroquinoxalinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the bromination of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform . The reaction conditions usually involve maintaining the temperature between 0°C to 25°C to ensure selective bromination at the 7th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), and catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted quinoxalinone derivatives.

    Oxidation: Formation of quinoxaline derivatives.

    Reduction: Formation of reduced quinoxalinone derivatives.

Mechanism of Action

The mechanism of action of 7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities . Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromine atom at the 7th position and the two methyl groups at the 3rd position contribute to its unique properties and applications in scientific research .

Properties

IUPAC Name

7-bromo-3,3-dimethyl-1,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHIJUAZNRHJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1)C=CC(=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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